Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L-

Description

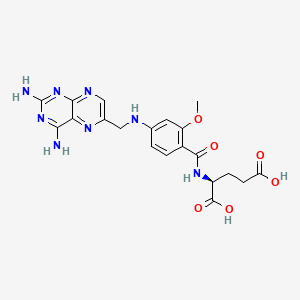

This compound, systematically named L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, is a folic acid analog with a molecular formula of C₂₁H₂₃N₈O₆ (CAS RN: 59-05-2) . It belongs to the class of antifolate agents, which inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis . Structurally, it comprises a 2,4-diamino-6-pteridinyl moiety linked via a methylamino group to a 2-methoxy-substituted benzoyl ring, which is further conjugated to L-glutamic acid (Figure 1). This configuration mimics natural folates, enabling competitive binding to DHFR and disrupting DNA synthesis in rapidly dividing cells. Clinically, derivatives of this compound, such as methotrexate (MTX), are used in oncology (e.g., leukemia, lymphoma) and autoimmune diseases .

Properties

CAS No. |

65118-34-5 |

|---|---|

Molecular Formula |

C20H22N8O6 |

Molecular Weight |

470.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-2-methoxybenzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H22N8O6/c1-34-13-6-9(2-3-11(13)18(31)26-12(19(32)33)4-5-14(29)30)23-7-10-8-24-17-15(25-10)16(21)27-20(22)28-17/h2-3,6,8,12,23H,4-5,7H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1 |

InChI Key |

OVJUDHZWHNUDBB-LBPRGKRZSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

| Step Number | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2,4-diamino-6-chloromethylpteridine hydrochloride | React 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride at room temperature, without solvent or catalyst | Pure 2,4-diamino-6-chloromethylpteridine hydrochloride, highly soluble and suitable for further reaction |

| 2 | Alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate | React with 2,4-diamino-6-chloromethylpteridine hydrochloride in a polar aprotic solvent (e.g., dimethyl sulfoxide) in the presence of potassium iodide (1-5 mols per mol of pteridine) at 10-80°C (ambient temperature preferred) | Formation of diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate (intermediate) |

| 3 | Hydrolysis of the diethyl ester intermediate | Hydrolyze with sodium hydroxide in aqueous ethanol, either directly or after neutralization | Methotrexate (N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamic acid) with high purity and retention of L-configuration |

Detailed Description of Each Step

Preparation of 2,4-diamino-6-chloromethylpteridine Hydrochloride

- The starting material, 2,4-diamino-6-hydroxymethylpteridine, is treated with thionyl chloride at room temperature.

- The reaction is conducted in the absence of any solvent or catalyst to yield the hydrochloride salt.

- This salt form is preferred due to its higher solubility compared to the free base, facilitating subsequent alkylation steps.

Alkylation Reaction

- Diethyl N-[4-(methylamino)benzoyl]glutamate is alkylated with the prepared 2,4-diamino-6-chloromethylpteridine hydrochloride.

- The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide.

- Potassium iodide is added as a catalyst/promoter, typically in a molar ratio of 1 to 5 relative to the pteridine hydrochloride, with 4 mols being optimal.

- The temperature range is maintained between 10 and 80°C, with ambient temperature being effective.

- This step yields the diethyl ester intermediate diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate.

Hydrolysis to Methotrexate

- The diethyl ester intermediate undergoes hydrolysis using sodium hydroxide in aqueous ethanol.

- Hydrolysis can be performed directly on the reaction mixture or after neutralization.

- The process avoids racemization, preserving the L-configuration of the glutamic acid moiety.

- Purification is straightforward, involving precipitation, centrifugation, and washing, without requiring column chromatography.

Alternative Preparation Method Involving Guanidine Reaction

- Another patented method involves reacting an intermediate N-[4-[[(2-amino-3-cyano-5-pyrazinyl)methyl]methylamino]benzoyl]glutamic acid with guanidine or guanidine salts.

- This reaction is performed in dimethyl sulfoxide at about 100°C.

- The product obtained retains the optical purity of the starting material.

- The method includes acid/base purification to achieve high purity methotrexate.

- Care is taken to avoid the presence of diester impurities to prevent optical form changes.

- Hydrolysis steps are conducted at or below room temperature in mixed aqueous-organic solvents to protect sensitive groups.

Summary Table of Preparation Conditions

| Preparation Aspect | Conditions | Notes |

|---|---|---|

| Starting material for pteridine | 2,4-diamino-6-hydroxymethylpteridine | React with thionyl chloride, no solvent/catalyst |

| Alkylation solvent | Dimethyl sulfoxide (polar aprotic) | Facilitates nucleophilic substitution |

| Alkylation catalyst | Potassium iodide (1-5 mols/mol) | Enhances reaction rate |

| Alkylation temperature | 10-80°C (ambient preferred) | Controls reaction kinetics |

| Hydrolysis reagent | Sodium hydroxide in aqueous ethanol | Mild base for ester cleavage |

| Hydrolysis temperature | Room temperature or below | Prevents racemization and side reactions |

| Purification | Precipitation, centrifugation, washing | Avoids chromatography |

Research Results and Advantages

- The described methods yield methotrexate of very high purity suitable for clinical use.

- The process avoids racemization of the glutamic acid moiety, ensuring the biologically active L-form is obtained.

- The preparation of the key intermediate 2,4-diamino-6-chloromethylpteridine hydrochloride via thionyl chloride is efficient and solvent-free, improving environmental and cost profiles.

- The use of potassium iodide as a catalyst in alkylation enhances yield and reaction efficiency.

- Hydrolysis conditions are optimized to prevent degradation of sensitive functional groups.

- Purification is simplified, reducing production complexity and cost.

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Reduction reactions often involve the addition of hydrogen atoms, usually facilitated by reducing agents.

Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .

Scientific Research Applications

Cancer Treatment

Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- is closely related to methotrexate, a well-known antineoplastic agent. Methotrexate is extensively used in chemotherapy for various cancers, including acute leukemia and certain solid tumors. The compound's structure allows it to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.

Case Study: Methotrexate Efficacy

A study published in the Journal of Clinical Oncology demonstrated that high-dose methotrexate could significantly improve outcomes in patients with osteosarcoma. The study highlighted the importance of dosing regimens and patient monitoring to maximize therapeutic effects while minimizing toxicity.

Biochemical Research

In biochemical research, this compound serves as a tool for studying cellular processes involving folate metabolism. Its ability to mimic natural substrates allows researchers to explore pathways related to nucleic acid synthesis and cell division.

Research Insights

Research has shown that derivatives of glutamic acid can be utilized to develop targeted therapies that enhance the efficacy of existing treatments by overcoming drug resistance mechanisms in cancer cells. For instance, modifications to the pteridine ring can improve binding affinity to DHFR.

Applications in Drug Development

The unique properties of Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- make it a valuable candidate for drug development:

- Targeted Delivery Systems : Researchers are investigating its potential in formulating targeted drug delivery systems that can enhance the bioavailability of chemotherapeutic agents.

Table: Comparative Analysis of Drug Candidates

| Compound Name | Target Disease | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Methotrexate | Various cancers | DHFR inhibition | Chemotherapy |

| Glutamic Acid Derivative | Cancer | Folate pathway modulation | Experimental |

Mechanism of Action

The compound exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By blocking this pathway, the compound effectively reduces the proliferation of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Functional Differences

- Efficacy Against Microbial Strains: Methotrexate (Tanimoto similarity = 0.98 to glutamic acid) is more efficacious against the ABC-16 microbial strain, while glutamic acid itself is active against parental strains, underscoring how minor structural changes invert biological activity .

- Toxicity Profiles: Aminopterin has higher toxicity than methotrexate due to faster cellular uptake and stronger DHFR inhibition, limiting its clinical use .

Research Findings

- Transport Mechanisms :

- Resistance Mechanisms :

- Metabolic Interactions: Methotrexate’s methyl group reduces polyglutamylation (a metabolic activation step), altering its intracellular retention compared to non-methylated analogs .

Biological Activity

The compound Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- (commonly associated with methotrexate) exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

Methotrexate is synthesized through a multi-step process involving the coupling of various intermediates. The key components include 2,4-diamino-6-chloromethylpteridine and L-glutamic acid. The synthesis ensures that the glutamic acid moiety retains its optical configuration, which is crucial for its biological activity. The process can be summarized as follows:

- Starting Materials : 2,4-diamino-6-chloromethylpteridine hydrochloride and L-glutamic acid.

- Reactions : Alkylation and hydrolysis to form the final methotrexate product.

- Purity : The synthesis method aims to produce high-purity methotrexate suitable for clinical use .

Methotrexate functions primarily as an antimetabolite , inhibiting enzymes involved in nucleotide synthesis:

- Dihydrofolate Reductase Inhibition : Methotrexate inhibits dihydrofolate reductase (DHFR), leading to decreased levels of tetrahydrofolate and subsequently reduced synthesis of purine nucleotides.

- Glycinamide Ribonucleotide Transformylase (GAR-TFase) : It also inhibits GAR-TFase and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are essential for de novo purine biosynthesis .

Anticancer Effects

Numerous studies have documented the effectiveness of methotrexate in treating various cancers:

- Acute Leukemia : Methotrexate has been extensively used in chemotherapy regimens for acute lymphoblastic leukemia (ALL), demonstrating significant efficacy in reducing tumor burden .

- Solid Tumors : It is also utilized in treating solid tumors such as breast cancer and osteosarcoma, often in combination with other chemotherapeutic agents .

Toxicity and Side Effects

While methotrexate is effective, it is not without side effects:

- Cytotoxicity : The compound exhibits cytotoxic effects on rapidly dividing cells, which can lead to adverse reactions such as mucositis and myelosuppression .

- Reversal Studies : Research indicates that while methotrexate is cytotoxic, its mechanism does not solely rely on DHFR inhibition but involves multiple pathways affecting cell proliferation .

Data Tables

| Study | Cancer Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| Zhang et al. (2012) | Acute Leukemia | 0.018 | Effective against cell lines in vitro |

| Mabrouk et al. (2012) | Solid Tumors | 20 | Inhibits purine biosynthesis pathways |

| ResearchGate Overview | Various | Varies | Highlights glutamic acid's role in cancer genesis |

Q & A

Q. Methodological Recommendations :

- Standardize protocols using reference compounds (e.g., methotrexate as a positive control) .

- Include orthogonal assays (e.g., thermal shift assays for target engagement) to confirm specificity .

Advanced: What experimental design strategies are optimal for studying structure-activity relationships (SAR) of this compound?

Answer :

Adopt a multivariate approach :

Variable Modification : Systematically alter substituents on the pteridinyl (e.g., 2,4-diamino vs. 4-oxo groups) and benzoyl (e.g., methoxy vs. chloro) moieties .

High-Throughput Screening : Use 96-well plates to assay DHFR inhibition and cytotoxicity in parallel .

Data Analysis : Apply QSAR models to correlate structural features with activity .

Q. Example Design :

| Group | Modification | Assay | Outcome Metric |

|---|---|---|---|

| A | 2-methoxy → 2-chloro | DHFR Inhibition | IC (nM) |

| B | Pteridinyl → quinazolinyl | Cell Viability | EC (µM) |

Basic: Which spectroscopic and chromatographic techniques are critical for quality control during synthesis?

Q. Answer :

- HPLC-DAD : Ensure >95% purity; use C18 columns with 0.1% TFA in water/acetonitrile gradients .

- FT-IR : Confirm presence of amide bonds (1650–1680 cm) and methoxy groups (2850–2950 cm) .

Advanced: How can researchers optimize lab-scale synthesis to improve yield without compromising stereochemical integrity?

Q. Answer :

- Stereochemical Control : Use chiral auxiliaries or enzymatic resolution (e.g., lipases) to preserve the L-glutamic acid configuration .

- Yield Optimization :

Advanced: What strategies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical models?

Q. Answer :

- In Vivo Studies : Administer via intravenous/oral routes in rodents; collect plasma at timed intervals .

- Analytical Workflow :

Basic: How should researchers design a control experiment to validate target specificity in cellular assays?

Q. Answer :

Advanced: What computational tools can predict binding interactions between this compound and DHFR?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.